2-氨基-2,3-二氢-1H-茚满-1-醇盐酸盐

描述

Synthesis Analysis

The synthesis of compounds related to "2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride" often involves multi-step chemical reactions, starting from commercially available or readily synthesized intermediates. For example, the efficient and economical synthesis of related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been developed using 2-aminoindan as a starting material. This process includes sequential regioselective Friedel−Crafts acetylations and hydrogenations, achieving an overall yield of 49% (Prashad et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using advanced spectroscopic and diffractometric techniques. For instance, polymorphic forms of related compounds have been characterized using techniques such as capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and single crystal X-ray diffraction, providing insights into their crystal structures and molecular configurations (Vogt et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving compounds like "2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride" can include aminations, acylations, and cyclizations. These reactions can lead to the formation of various derivatives with different substituents, affecting the compound's chemical properties and reactivity. For example, the synthesis and evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as dopamine receptors ligands have shown the influence of substituents on the compound's affinity for dopamine receptors (Claudi et al., 1996).

科学研究应用

合成与化学性质

- 高效合成:已开发出一种利用 2-氨基茚满的有效且经济的合成方法,通过顺序区域选择性 Friedel−Crafts 乙酰化和氢化反应在特定位置引入乙基 (Prashad 等人,2006 年)。

- 多态性研究:该化合物表现出多态性,对分析和物理表征技术提出了挑战。应用光谱和衍射技术,包括固态核磁共振,来研究这些形式 (Vogt 等人,2013 年)。

生物学和药理学研究

- 多巴胺受体配体:已合成该化合物的衍生物并评估了它们对多巴胺 D1 和 D2 受体的亲和力,在某些情况下显示出纳摩尔范围的亲和力。这表明在中枢神经系统疗法中的潜在应用 (Claudi 等人,1996 年)。

- DNA 结合活性:已合成了该化合物衍生的手性席夫碱,并研究了它们与小牛胸腺 DNA 的相互作用。这些研究旨在了解远程取代基对 DNA 结合活性的影响 (Bora 等人,2021 年)。

酶促和合成应用

- 酶促拆分:南极假丝酵母脂肪酶 B 已用于从该化合物衍生的环状季铵酯的动力学拆分,表现出高对映选择性 (Li 等人,2011 年)。

- 吲唑的合成:已开发出一种无金属分子内亲电胺化工艺来合成 2-氨基苯基酮肟,展示了其在创建复杂杂环结构中的应用 (Counceller 等人,2012 年)。

安全和危害

The compound is irritating to the skin, eyes, and respiratory system . It is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

属性

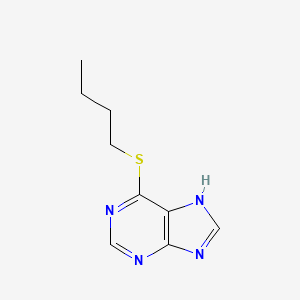

IUPAC Name |

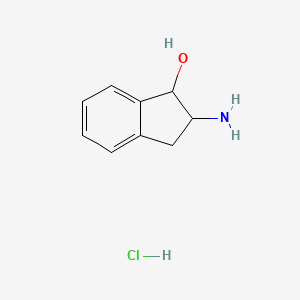

2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDUVWKQCDJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930444 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |

CAS RN |

13935-78-9 | |

| Record name | 1-Indanol, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。